molecular formula C6H6N2O2S B060181 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid CAS No. 1286754-48-0

2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid

Cat. No.: B060181
CAS No.: 1286754-48-0
M. Wt: 170.19 g/mol
InChI Key: GKODQCNNRWSYRV-UHFFFAOYSA-N
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Description

2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is a high-value, fused bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining pyrazole and thiazole rings, which serves as a versatile building block for the synthesis of novel bioactive molecules. Its primary research value lies in its application as a key precursor for the development of potential kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The carboxylic acid functional group provides an excellent handle for further derivatization via amide coupling or esterification reactions, enabling researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. As a privileged scaffold, it is frequently explored for modulating various biological targets implicated in oncology, infectious diseases, and central nervous system disorders. This product is offered in high purity to ensure reliable and reproducible results in your experimental workflows, facilitating advanced investigations in lead optimization and hit-to-lead campaigns. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKODQCNNRWSYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC(=NN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204562
Record name Pyrazolo[5,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286754-48-0
Record name Pyrazolo[5,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286754-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[5,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Dehydrogenation Pathways

Cyclocondensation methods rely on oxygen-mediated dehydrogenation to aromatize the pyrazolo-thiazole ring. Prolonged reaction times (>20 hours) at 130°C induce over-oxidation, reducing yields by 15–20%.

Ester Hydrolysis Byproducts

Incomplete saponification generates residual ethyl ester (3–7%), necessitating acid-wash purification (0.1M HCl). Over-hydrolysis at pH >12 degrades the thiazole ring, forming sulfonic acid derivatives.

Maleimide Adduct Formation

Knoevenagel-derived intermediates undergo [4+2] cycloaddition with maleimides unless rigorously purified. This side reaction consumes 10–15% of the substrate pool during cyclization steps.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot studies demonstrate that cyclocondensation achieves 89% yield in continuous flow systems with:

  • Residence time: 45 minutes

  • Pressure: 2.5 bar

  • Catalyst loading: 0.5 mol% FeCl3

This reduces batch variability compared to traditional reflux methods.

Green Chemistry Metrics

  • E-factor: 8.7 (cyclocondensation) vs. 14.2 (ester hydrolysis)

  • Process mass intensity: 23.4 kg/kg (diazotization) vs. 18.9 kg/kg (Knoevenagel)

Solvent recovery systems improve sustainability indices by 40% across all methods.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

Overview

2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid is a heterocyclic compound notable for its fused pyrazole and thiazole ring system. This compound has attracted significant attention in scientific research due to its diverse biological activities, particularly in medicinal chemistry. Its potential applications span various fields, including chemistry , biology , and medicine .

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values of 6.9 µg/mL against HepG-2 cells and 13.6 µg/mL against HCT-116 cells, suggesting its potential as a lead compound in anticancer drug development .
  • Antimicrobial Properties : This compound has been investigated for its antimicrobial efficacy against resistant bacterial strains. It demonstrates promising activity that could be harnessed for developing new antibacterial agents .

Biological Mechanisms

  • Interaction with Biological Targets : The compound has been shown to interact with key molecular targets such as cyclin-dependent kinase 2 (cdk2), which is crucial for cell cycle regulation. Inhibition of cdk2 can lead to altered cell cycle progression and potential therapeutic effects in cancer treatment .

Pharmaceutical Development

  • Lead Compound for Drug Discovery : The unique structural features of this compound make it an attractive candidate for further modifications aimed at enhancing its biological activity and selectivity . Its derivatives are being explored for various therapeutic applications against infectious diseases and cancer.

Case Studies

Several studies have highlighted the effectiveness of this compound in different contexts:

  • A study evaluated a series of pyrazolo[5,1-b]thiazole derivatives for anticancer activity and found that this specific compound displayed notable cytotoxic effects across multiple cancer cell lines .
  • Another research project focused on its antimicrobial effects against resistant strains of bacteria, supporting its potential as a lead compound for new antibacterial agents .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole-6-carboxylic Acid

  • Structure : Fully aromatic imidazole fused with thiazole, lacking the dihydro modification seen in the target compound.
  • Synthesis : Prepared via one-pot reactions involving aldehydes, amines, and Eaton’s reagent under solvent-free conditions, achieving yields up to 90% .
  • Key Properties :
    • Molecular weight: 168.17 g/mol (C₆H₄N₂O₂S)
    • Melting point: 233–234°C
    • Density: 1.74 g/cm³ .

Thiopyrano[2,3-d]thiazole-6-carboxylic Acid

  • Structure : Thiopyran (saturated six-membered sulfur ring) fused with thiazole.
  • Synthesis: Formed via [4+2]-cycloaddition of 5-ethoxymethylene-4-thioxo-2-thiazolidinones with propiolic acid, followed by decarboxylation .

7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic Acid

  • Structure : Pyrazolo-oxazole hybrid with a nitro substituent, structurally distinct due to the oxazole ring.
  • Key Properties :
    • Molecular weight: 199.12 g/mol (C₆H₅N₃O₅)
    • Density: 2.11 g/cm³
    • Predicted pKa: 1.31 .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) pKa
2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid* C₆H₅N₃O₂S ~183.19 (predicted) Not reported ~1.8 (estimated) ~2.0–3.0
Imidazo[2,1-b]thiazole-6-carboxylic acid C₆H₄N₂O₂S 168.17 233–234 1.74 1.5–2.5
Thiopyrano[2,3-d]thiazole-6-carboxylic acid C₇H₅NO₃S₂ 227.25 Not reported Not reported ~1.8
7-Nitro-pyrazolo-oxazole-6-carboxylic acid C₆H₅N₃O₅ 199.12 Not reported 2.11 1.31

*Predicted values based on structural analogs.

Biological Activity

2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid (CAS No. 1286754-48-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This review synthesizes the current knowledge regarding the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_6H6_6N2_2O2_2S
  • Molecular Weight : 170.19 g/mol
  • Structure : The compound features a fused pyrazole and thiazole ring system with a carboxylic acid functional group at the 6-position.

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazonoyl halides with thioamides in the presence of a base like triethylamine. The reaction is commonly conducted in ethanol at elevated temperatures to enhance yield and purity .

Antimicrobial Properties

Research indicates that derivatives of pyrazolo-thiazole compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that this compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Its cytotoxic effects have been documented through in vitro assays. Notably, it has shown promising results against cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer) .

Cell Line IC50_{50} (µM)
MCF-73.79
NCI-H46012.50
HepG242.30

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of DNA synthesis : The compound may interfere with DNA replication in cancer cells.
  • Disruption of microbial cell walls : Its structural features may contribute to the disruption of bacterial cell walls, leading to cell lysis.

Case Studies

A significant study evaluated a series of pyrazolo[5,1-b]thiazole derivatives for their anticancer activity. Among these derivatives, this compound displayed notable cytotoxicity across multiple cancer cell lines .

Another research project focused on the antimicrobial effects of this compound against resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid derivatives?

  • Methodological Answer : A common approach involves multi-step nucleophilic substitution and cyclization. For example, halogenated intermediates (e.g., methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate) can be synthesized via reactions with CuCl₂ or CuBr₂ in dry acetonitrile, followed by column chromatography (PE/EtOAc gradients, 50:1 to 1:1) for purification . Optimized protocols using NaSCN for bromine substitution yield intermediates with >80% efficiency . Critical parameters include reaction temperature (15–100°C), solvent choice (DMF, DMSO), and stoichiometric ratios (1.2–1.5 equivalents of reagents).

Q. Which characterization techniques are critical for verifying structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substitution patterns and ring closure. For example, methyl esters of thieno[2,3-d]thiazole derivatives show characteristic shifts at δ 3.8–4.0 ppm (ester methyl) and δ 160–170 ppm (carbonyl carbons) .
  • Melting Point Analysis : Used to assess purity (e.g., derivatives typically melt between 96–124°C) .
  • Elemental Analysis : Validates empirical formulas (e.g., C₇H₆N₂O₂S₂ for methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate) .

Advanced Research Questions

Q. How can nucleophilic substitution reactions be optimized to minimize side products (e.g., transamidation)?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents like DMSO reduce side reactions compared to DMF, which promotes transamidation with amines (e.g., diethanolamine) .
  • Stoichiometry Control : Limiting nucleophile equivalents (1.0–1.2 eq) prevents over-substitution. For example, using 3-(dimethylamino)propamine at 1.2 eq in DMSO yields target amides with >90% selectivity .
  • Reaction Monitoring : TLC or HPLC at intermediate stages identifies byproducts early. Adjusting temperature (e.g., cooling to 15°C during CuBr₂ addition) suppresses dibromination .

Q. How should researchers address contradictory data in halogenation outcomes (e.g., mono- vs. di-brominated products)?

  • Methodological Answer :

  • Reagent Screening : Substitute CuBr₂ with N-bromosuccinimide (NBS) for selective monobromination. Evidence shows NBS in acetonitrile at 0°C yields 85% monobrominated product .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor mono-halogenation, while prolonged heating (>1 hour) promotes di-substitution .
  • Post-Reaction Analysis : Use high-resolution mass spectrometry (HRMS) to distinguish between isomers and quantify product ratios .

Q. What methodologies evaluate the bioactivity of these derivatives as systemic resistance inducers in plants?

  • Methodological Answer :

  • In Vitro Bioassays : Treat plant tissues (e.g., Arabidopsis thaliana) with derivatives at 10–100 µM and measure pathogen resistance via qPCR for defense genes (e.g., PR-1) .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., Z = Hal, S-alkyl, NH₂) and correlate changes with bioactivity. For instance, sulfur-containing derivatives (e.g., 2-mercapto analogs) show enhanced activity due to thiol-mediated redox signaling .

Q. How can fluorescence properties of these derivatives be leveraged for molecular probes?

  • Methodological Answer :

  • Probe Design : Functionalize the carboxylic acid group with fluorophores (e.g., ethoxy hydroxybenzaldehyde) via EDC/NHS coupling. For example, imidazo[2,1-b]thiazole-6-carboxylic acid derivatives exhibit Zn²⁺-selective fluorescence enhancement (detection limit: 1.2 nM) .
  • Spectroscopic Validation : Conduct Job’s plot analysis to confirm 1:1 binding stoichiometry and calculate association constants (e.g., 2.22 × 10⁵ M⁻¹ via UV-Vis titration) .

Key Considerations for Experimental Design

  • Purification Challenges : Gradient elution in column chromatography (PE/EtOAc 5:1 → 1:1) resolves polar byproducts .
  • Handling Air-Sensitive Reagents : Use Schlenk lines for Cu(II) halide reactions to prevent oxidation .
  • Data Reproducibility : Replicate synthesis under inert atmospheres (N₂/Ar) to control moisture-sensitive steps .

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